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Introduction

WBC100 is a potent and selective small-molecule degrader of the c-Myc oncoprotein, a key
regulator of cell proliferation and survival that is frequently dysregulated in a wide range of
human cancers.[1][2][3][4] Operating as a "molecular glue," WBC100 facilitates the interaction
between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent
degradation of c-Myc via the 26S proteasome pathway.[1][2][3][5] This targeted degradation of
c-Myc induces apoptosis in cancer cells that overexpress this oncoprotein, while exhibiting
significantly lower toxicity towards normal cells with low c-Myc expression.[1][3] These
application notes provide detailed protocols for determining the effective concentrations of
WBC100 in various cancer cell lines and for assessing its biological activity.

Data Presentation: Efficacy of WBC100 in Cancer
and Normal Cell Lines

WBC100 has demonstrated potent cytotoxic activity against a variety of cancer cell lines,
particularly those with high levels of c-Myc expression. The half-maximal inhibitory
concentration (IC50) values for several cancer and normal cell lines are summarized in the
tables below.

Table 1: IC50 Values of WBC100 in Specific Cancer and Normal Cell Lines
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Cell Line Cancer Type c-Myc Expression IC50 (nM)
Acute Myeloid )

MOLM-13 _ High 16[1][3]
Leukemia

H9 T-cell Lymphoma High 17[1][3]

] Pancreatic Ductal )
Mia-PaCa-2 ) High 61[1][3]
Adenocarcinoma

LO2 Normal Liver Low 2205[1][3]
MRC-5 Normal Lung Low 151[1][3]
WI38 Normal Lung Low 570[1][3]

Table 2: Sensitivity of Various Cancer Cell Line Panels to WBC100

Cell Line Panel Sensitivity to WBC100

Hematological Malignancies (23 cell lines)

Highly Sensitive (IC50 < 50 nM) 11 cell lines
Medium Sensitive (50 nM < IC50 < 100 nM) 9 cell lines
Low Sensitive (IC50 = 100 nM) 3 cell lines

Solid Tumors (12 cell lines)

Highly Sensitive (IC50 < 50 nM) 3 cell lines
Medium Sensitive (100 nM < IC50 < 200 nM) 3 cell lines
Low Sensitive (IC50 > 200 nM) 6 cell lines

Experimental Protocols
Cell Culture

Proper cell culture technique is essential for obtaining reliable and reproducible results. The
following are general guidelines for the culture of cell lines mentioned in the IC50 tables.
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Specific cell lines may have unique requirements; therefore, it is recommended to consult the
supplier's instructions.

e MOLM-13 (Acute Myeloid Leukemia):

o Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS) and 1%
penicillin-streptomycin.

o Culture Conditions: Suspension culture at 37°C in a humidified atmosphere with 5% CO2.

o Subculture: Maintain cell density between 0.4 x 1076 and 2.0 x 1076 cells/mL. Split the
culture every 2-3 days.

e Mia-PaCa-2 (Pancreatic Ductal Adenocarcinoma):

o Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS,
2.5% horse serum, and 1% penicillin-streptomycin.

o Culture Conditions: Adherent culture at 37°C in a humidified atmosphere with 5% CO2.

o Subculture: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to
detach the cells.

e H9 (T-cell Lymphoma):
o Medium: RPMI-1640 supplemented with 10% or 20% FBS and 1% penicillin-streptomycin.
o Culture Conditions: Suspension culture at 37°C in a humidified atmosphere with 5% CO2.

o Subculture: Maintain cell density as recommended for suspension cultures.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability.

Materials:

o 96-well plates
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o Complete cell culture medium

 WBC100 stock solution (dissolved in a suitable solvent, e.g., DMSO)
e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in isopropanol)

o Multichannel pipette

e Microplate reader

Protocol:

o Cell Seeding:

o For adherent cells (e.g., Mia-PaCa-2), seed cells in a 96-well plate at a density of 5,000-
10,000 cells/well in 100 pL of complete medium. Allow cells to attach overnight.

o For suspension cells (e.g., MOLM-13, H9), seed cells in a 96-well plate at a density of
20,000-50,000 cells/well in 100 pL of complete medium.

e Treatment with WBC100:
o Prepare serial dilutions of WBC100 in complete medium.

o Add the desired concentrations of WBC100 to the wells. Include a vehicle control (medium
with the same concentration of solvent used to dissolve WBC100).

o Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
o MTT Addition and Incubation:

o After the incubation period, add 10 pL of MTT solution to each well.

o Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

e Solubilization of Formazan:
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o Carefully remove the medium.
o Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.

o Mix gently on an orbital shaker to ensure complete solubilization.

e Absorbance Measurement:

o Read the absorbance at 570 nm using a microplate reader.

Western Blot for c-Myc Degradation

Western blotting is used to detect the levels of c-Myc protein in cells following treatment with
WBC100.

Materials:

6-well plates or culture flasks

« WBC100

 Lysis buffer (e.g., RIPA buffer with protease inhibitors)
o BCA protein assay kit

o SDS-PAGE gels

o Transfer apparatus and membranes (e.g., PVDF)

e Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibody against c-Myc

e Secondary antibody (HRP-conjugated)

e Chemiluminescent substrate

e Imaging system
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Protocol:
e Cell Treatment and Lysis:

o Seed cells (e.g., MOLM-13 or Mia-PaCa-2) in 6-well plates and treat with various
concentrations of WBC100 (e.g., O, 20, 40, 80, 160, 320 nM) for a specified time (e.g., 24
hours).[3]

o Wash cells with cold PBS and lyse them with lysis buffer.
o Determine the protein concentration of the lysates using a BCA assay.
e SDS-PAGE and Transfer:
o Load equal amounts of protein from each sample onto an SDS-PAGE gel.
o Run the gel to separate the proteins by size.
o Transfer the proteins from the gel to a PVDF membrane.
e Immunoblotting:
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane again with TBST.
o Detection:
o Incubate the membrane with a chemiluminescent substrate.

o Visualize the protein bands using an imaging system. To confirm equal protein loading, the
membrane can be stripped and re-probed with an antibody against a loading control
protein like B-actin or GAPDH.
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Apoptosis Assay by Annexin V/Propidium lodide (PI)
Staining

This flow cytometry-based assay is used to quantify apoptosis induced by WBC100.
Materials:
o 6-well plates

WBC100

Annexin V-FITC/PI apoptosis detection kit

Binding buffer

Flow cytometer
Protocol:
e Cell Treatment:

o Seed cells (e.g., MOLM-13) in 6-well plates and treat with different concentrations of
WBC100 for various time points (e.g., 24 and 48 hours).[6]

o Cell Staining:

Harvest the cells and wash them with cold PBS.

o

o

Resuspend the cells in binding buffer.

o

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's
instructions.

o

Incubate the cells in the dark for 15 minutes at room temperature.
o Flow Cytometry Analysis:

o Analyze the stained cells using a flow cytometer.
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o The cell population can be distinguished as follows:

= Viable cells: Annexin V-negative and Pl-negative

» Early apoptotic cells: Annexin V-positive and Pl-negative

» Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive
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Caption: Mechanism of action of WBC100.
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Caption: Experimental workflow for the MTT cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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